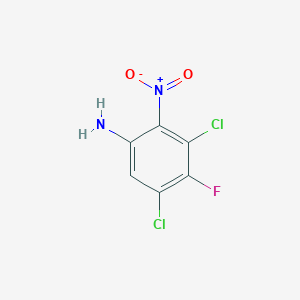
3,5-Dichloro-4-fluoro-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C6H3Cl2FN2O2 . It is used in the field of chemistry for various applications .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-fluoro-2-nitroaniline consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitro group attached to an amine . The average molecular mass is approximately 225 Da .Applications De Recherche Scientifique
Key Intermediate in Hexaflumuron Synthesis
3,5-Dichloro-4-fluoro-2-nitroaniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin of target pests and cause their death or infertility . It is known as a third-generation insecticide and has attracted considerable attention because of its benign friendliness to mammals and broad-spectrum insecticidal activity against lepidopteran, coleopteran, orthopteran and other insect pests .
Improved Synthetic Route
An improved and practical route has been reported for accessing 3,5-dichloro-4-fluoro-2-nitroaniline . This new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard and environmental impact .
Synthesis of Trifluoromethylpyridines
3,5-Dichloro-4-fluoro-2-nitroaniline can be used as a starting material for the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines and its derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of 3,5-Dichloro-4-fluoro-2-nitroaniline . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
3,5-Dichloro-4-fluoro-2-nitroaniline is known to be used as modulators of nuclear hormone receptor function . These receptors are proteins that are responsible for sensing steroid and thyroid hormones and certain other molecules. They work by binding to specific DNA sequences, thereby controlling the transcription of genetic information from DNA to mRNA.
Mode of Action
It is known that nitroanilines can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets and result in changes at the molecular level.
Biochemical Pathways
It is known that nitroanilines can form complexes with certain metal ions such as cobalt (ii), nickel (ii), and copper (ii) . This suggests that the compound may interact with metalloproteins or enzymes that require these metal ions for their function.
Result of Action
Given its potential role as a modulator of nuclear hormone receptor function , it could potentially influence gene expression and thus have wide-ranging effects on cellular function.
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-4-fluoro-2-nitroaniline could potentially be influenced by various environmental factors. For instance, the presence of certain metal ions could influence the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
3,5-dichloro-4-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(10)6(11(12)13)4(8)5(2)9/h1H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZAQNJEYFLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoro-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

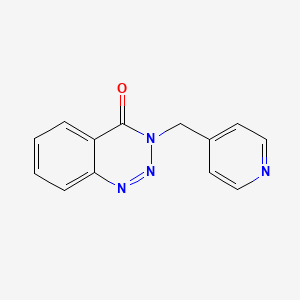
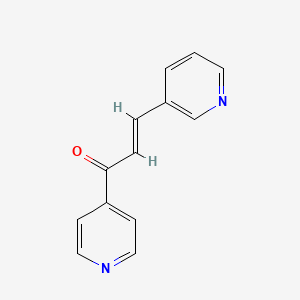

![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857305.png)
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)
![N-(2-hydroxy-2-methyl-4-phenylbutyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2857308.png)
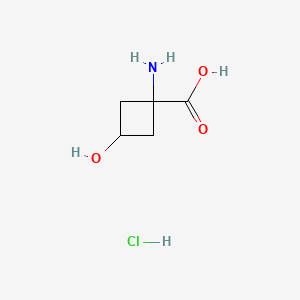
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)
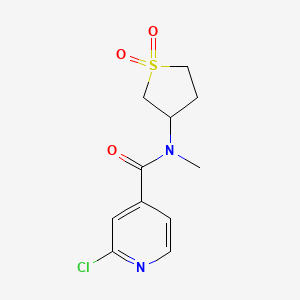
![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)
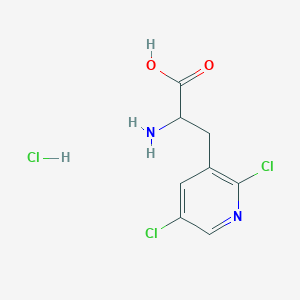
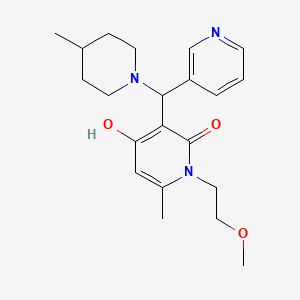
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)